molecular formula C7H12ClN3O2 B3025581 2,6-Dimethoxypyridine-3,5-diamine hydrochloride CAS No. 169381-75-3

2,6-Dimethoxypyridine-3,5-diamine hydrochloride

Cat. No.: B3025581
CAS No.: 169381-75-3
M. Wt: 205.64 g/mol
InChI Key: WAOJQAGUUGLICU-UHFFFAOYSA-N
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Description

2,6-Dimethoxypyridine-3,5-diamine hydrochloride is a chemical compound with the molecular formula C₇H₁₂ClN₃O₂. It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 2 and 6 positions and two amino groups at the 3 and 5 positions, along with a hydrochloride salt. This compound is used in various chemical and biological research applications due to its unique structural properties .

Scientific Research Applications

2,6-Dimethoxypyridine-3,5-diamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

2,6-Dimethoxypyridine-3,5-diamine hydrochloride primarily targets enzymes involved in oxidative hair dyeing processes. These enzymes facilitate the formation of colored compounds through oxidation reactions, which are essential for the dyeing process .

Mode of Action

The compound interacts with its target enzymes by acting as a precursor in oxidative hair dye formulations. Upon application, it undergoes oxidation, leading to the formation of colored intermediates that bind to the hair shaft. This interaction results in a permanent color change in the hair .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidative pathway. This pathway involves the oxidation of the compound, leading to the formation of reactive intermediates that subsequently form stable colored compounds. These intermediates react with the hair’s keratin structure, resulting in a durable color change .

Pharmacokinetics

The pharmacokinetics of this compound, particularly in the context of hair dyeing, involves its absorption into the hair shaft. The compound’s absorption, distribution, metabolism, and excretion (ADME) properties are primarily localized to the hair, with minimal systemic absorption. This localized action ensures high bioavailability at the site of action (the hair) while minimizing systemic exposure .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors such as pH, temperature, and the presence of oxidizing agents. Optimal dyeing conditions typically involve a slightly alkaline pH and controlled temperature to facilitate the oxidation process. Additionally, the presence of oxidizing agents like hydrogen peroxide is crucial for the compound’s activation and subsequent color formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxypyridine-3,5-diamine hydrochloride typically involves the reaction of 2,6-dimethoxypyridine with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced reaction monitoring techniques ensures high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxypyridine-3,5-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxypyridine: Lacks the amino groups present in 2,6-Dimethoxypyridine-3,5-diamine hydrochloride.

    3,5-Diaminopyridine: Lacks the methoxy groups present in this compound.

    2,6-Dimethoxypyridine-3,5-diamine: The non-hydrochloride form of the compound

Uniqueness

This compound is unique due to the presence of both methoxy and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2,6-dimethoxypyridine-3,5-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-11-6-4(8)3-5(9)7(10-6)12-2;/h3H,8-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOJQAGUUGLICU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=N1)OC)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56216-28-5
Record name 3,5-Diamino-2,6-dimethoxypyridine dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56216-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-diamino-2,6-dimethoxypyridine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.584
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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